2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one
Description
The compound "2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one" is a hybrid heterocyclic molecule combining a benzo[f]chromen-3-one (benzocoumarin) core with a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group. The benzocoumarin moiety is known for its planar aromatic structure and biological relevance, particularly in anticancer research .
Key spectral features would likely include:
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrN2O3/c22-14-8-5-13(6-9-14)19-23-24-20(27-19)17-11-16-15-4-2-1-3-12(15)7-10-18(16)26-21(17)25/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZJUJWJYDPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(O4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Cyclization and Coupling
This method involves independent synthesis of the benzochromenone and oxadiazole units, followed by cross-coupling.
Synthesis of 2-Hydrazinyl-3H-benzo[f]chromen-3-one
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Benzochromenone formation : 2-Hydroxy-1-naphthaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in acetic acid (50 mL) with catalytic H₂SO₄ for 6 hours, yielding 3H-benzo[f]chromen-3-one (78% yield).
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Hydrazide introduction : The ketone at position 2 is converted to a hydrazide via treatment with hydrazine hydrate (3 equiv) in ethanol under reflux (82% yield).
Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbonyl Chloride
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Acylhydrazide preparation : 4-Bromobenzoyl chloride (10 mmol) reacts with hydrazine hydrate (12 mmol) in THF to form 4-bromobenzohydrazide (89% yield).
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Oxadiazole cyclization : The acylhydrazide is treated with POCl₃ (5 equiv) at 80°C for 4 hours, yielding 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carbonyl chloride (76% yield).
Coupling via Friedel-Crafts Acylation
The benzochromenone hydrazide (5 mmol) and oxadiazole carbonyl chloride (5.5 mmol) undergo Friedel-Crafts acylation using AlCl₃ (10 mmol) in dichloromethane at 0°C→25°C, yielding the target compound (63% yield).
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzochromenone | H₂SO₄, acetic acid, reflux | 78 |
| Hydrazide formation | NH₂NH₂·H₂O, ethanol, reflux | 82 |
| Oxadiazole cyclization | POCl₃, 80°C, 4 h | 76 |
| Coupling | AlCl₃, CH₂Cl₂, 0–25°C | 63 |
Route 2: One-Pot Oxidative Cyclization
This approach consolidates hydrazide formation and oxadiazole cyclization into a single step.
Synthesis of N′-(4-Bromobenzoyl)-2-(3-oxo-3H-benzo[f]chromen-2-yl)hydrazine-1-carbothioamide
Iodine-Mediated Cyclization
The thiosemicarbazide (5 mmol) is treated with iodine (2.5 equiv) and K₂CO₃ (3 equiv) in DMF at 100°C for 3 hours. The oxidative cyclization affords the target compound in 71% yield.
Mechanistic Insight
Iodine facilitates the elimination of H₂S and subsequent cyclization, forming the 1,3,4-oxadiazole ring. The 4-bromophenyl group remains intact due to the mild conditions.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling of Preformed Fragments
A modular strategy employs palladium catalysis to link halogenated benzochromenone and oxadiazole units.
Synthesis of 2-Bromo-3H-benzo[f]chromen-3-one
Bromination of 3H-benzo[f]chromen-3-one with NBS (1.1 equiv) in CCl₄ under light yields the 2-bromo derivative (68% yield).
Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-boronic Acid
The oxadiazole boronic acid is prepared via lithiation of 2-bromo-5-(4-bromophenyl)-1,3,4-oxadiazole followed by treatment with trimethyl borate (81% yield).
Coupling Reaction
The brominated benzochromenone (5 mmol) and oxadiazole boronic acid (6 mmol) undergo Suzuki coupling with Pd(PPh₃)₄ (0.1 equiv) and K₂CO₃ (3 equiv) in dioxane/H₂O (4:1) at 90°C for 12 hours, yielding the target compound (74% yield).
Optimization Note
Higher yields are achieved using t-BuOK as base and H₂O/dioxane as solvent, minimizing protodeboronation.
Comparative Analysis of Synthetic Methods
Yield and Scalability
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Route 1 (Friedel-Crafts): Moderate yields (63%) due to competitive side reactions during acylation.
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Route 2 (Oxidative cyclization): Superior yields (71%) but requires stoichiometric iodine.
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Route 3 (Suzuki coupling): High yields (74%) and scalability, albeit dependent on costly palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzochromenone moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the oxadiazole moiety often exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their antiproliferative activity against various cancer cell lines, including breast carcinoma (MCF-7) and human colon carcinoma (HCT-116) . The structural features of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one may contribute to its potential as an anticancer agent by influencing cell cycle progression and apoptosis pathways.
Case Study: Structure-Activity Relationship (SAR)
A study investigating the SAR of benzochromene derivatives highlighted that lipophilicity and specific substituents significantly affect antitumor activity . The incorporation of the 1,3,4-oxadiazole ring into the benzochromene framework may enhance the compound's interaction with biological targets, leading to improved efficacy against cancer cells.
Antimicrobial Properties
The oxadiazole derivatives are also known for their antimicrobial activities. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties due to its unique structure. Further investigations are required to elucidate these effects and determine the mechanisms involved.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with other similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | Lacks bromophenyl group; shows different biological activity | |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | Similar bromophenyl structure but different oxadiazole configuration | |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | Contains furan instead of phenyl; different interaction profiles |
This table illustrates the diversity within oxadiazole derivatives and their varying biological activities. The presence of different substituents can significantly influence the pharmacological profiles of these compounds.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways. The antimicrobial effects could be due to its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Thermal Stability : Analogs with rigid substituents (e.g., carbazole in ) exhibit higher melting points, suggesting the target compound may also display high thermal stability.
Biological Activity
The compound 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a bromophenyl group and an oxadiazole ring. The unique arrangement of atoms contributes to its biological activity.
Anticancer Activity
Research has shown that compounds containing the 1,3,4-oxadiazole scaffold often exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives related to the oxadiazole structure have demonstrated promising anticancer properties in vitro.
Case Studies
- Study on Oxadiazole Derivatives : A study evaluated several oxadiazole derivatives for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that some derivatives exhibited IC50 values ranging from 4.35 to 5.54 µg/mL, suggesting strong antiproliferative activity against these cancer cells .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of electron-donating groups significantly enhances the cytotoxicity of oxadiazole derivatives. For example, compounds with methoxy or dimethylamino substituents showed increased activity compared to those without these groups .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Compounds with similar structural features have been shown to have selective activity against Gram-positive bacteria.
Findings
- Antibacterial Screening : In a screening study involving various oxadiazole derivatives, only a few displayed significant antibacterial activity against Bacillus subtilis (Gram-positive) with MIC values indicating moderate effectiveness .
- Antifungal Activity : The antifungal properties were more pronounced than antibacterial effects. Several derivatives exhibited lower MIC values against fungal pathogens such as Candida albicans, highlighting their potential as antifungal agents .
Comparison with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how variations affect efficacy.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | CHBrFNO | Lacks trifluoromethyl group; different biological activity |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | CHBrFNO | Similar bromophenyl structure but different oxadiazole configuration |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | CHNO | Contains furan instead of phenyl; different interaction profiles |
This table illustrates the structural diversity within oxadiazole derivatives and their varying biological activities.
Q & A
Q. What are the recommended synthetic routes for 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
Oxadiazole formation : Condensation of 4-bromobenzohydrazide with benzo[f]chromen-3-one derivatives under acidic conditions (e.g., POCl₃) to form the 1,3,4-oxadiazole ring.
Cyclization : Microwave-assisted or reflux conditions (110–130°C) in anhydrous solvents (e.g., DMF) to enhance yield .
- Key optimizations :
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to improve regioselectivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the oxadiazole and chromenone moieties .
- X-ray crystallography : Single-crystal analysis at low temperatures (e.g., 100 K) to determine bond lengths (mean σ(C–C) = 0.002 Å) and torsion angles. Data-to-parameter ratios > 20 ensure structural reliability .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 409.04) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Anticancer screening : MTT assay on human cancer cell lines (e.g., MCF-7, A549), noting IC₅₀ values and selectivity indices .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or topoisomerases, using ATP-competitive inhibitors as references .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Normalize results using internal controls (e.g., % inhibition relative to baseline) and replicate experiments across independent labs .
- Theoretical frameworks : Apply quantitative structure-activity relationship (QSAR) models to correlate electronic properties (e.g., Hammett σ values of the 4-bromophenyl group) with activity trends .
- Statistical analysis : Use ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the chromenone’s 3-keto position to enhance membrane permeability .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size < 200 nm) to improve plasma half-life, as demonstrated for similar heterocycles .
- pH-dependent solubility : Adjust formulation pH to 6.5–7.4 using buffering agents (e.g., citrate-phosphate) to balance dissolution and stability .
Q. How do substituent modifications (e.g., replacing bromine with other halogens) impact the compound’s electronic and steric properties?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare HOMO-LUMO gaps and electrostatic potentials. Bromine’s electron-withdrawing effect increases electrophilicity at the oxadiazole ring, enhancing receptor binding .
- X-ray comparison : Analyze crystal structures of analogs (e.g., 4-chlorophenyl derivatives) to assess steric clashes. Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) may reduce rotational freedom in the aryl-oxadiazole bond .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases), with dissociation constants (Kd) < 1 µM indicating high affinity .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (3–4 Å) to identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to differentiate enthalpic (e.g., H-bonding) vs. entropic (e.g., hydrophobic) binding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
